2-Butyl-5-methyl-1,2-dihydro-3H-indazol-3-one
Description
Properties
CAS No. |
89438-59-5 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-butyl-5-methyl-1H-indazol-3-one |
InChI |
InChI=1S/C12H16N2O/c1-3-4-7-14-12(15)10-8-9(2)5-6-11(10)13-14/h5-6,8,13H,3-4,7H2,1-2H3 |
InChI Key |
HMBWNMKWZBZTMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(N1)C=CC(=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-5-methyl-1H-indazol-3(2H)-one typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes. For instance, the reaction of 2-bromo-1-phenylethanone with hydrazine hydrate can yield 1-phenyl-1H-indazole.
Introduction of Substituents: The butyl and methyl groups can be introduced through alkylation reactions. For example, the reaction of 1-phenyl-1H-indazole with butyl bromide in the presence of a base such as potassium carbonate can yield 2-butyl-1-phenyl-1H-indazole. Similarly, methylation can be achieved using methyl iodide.
Oxidation to Form the Ketone: The final step involves the oxidation of the indazole derivative to introduce the ketone functional group at the third position. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of 2-Butyl-5-methyl-1H-indazol-3(2H)-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-5-methyl-1H-indazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, or other electrophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of new indazole derivatives with different substituents.
Scientific Research Applications
Inhibition of 5-Lipoxygenase
One of the primary applications of 2-butyl-5-methyl-1,2-dihydro-3H-indazol-3-one is its role as an inhibitor of the enzyme 5-lipoxygenase (5-LO). This enzyme catalyzes the conversion of arachidonic acid into leukotrienes, which are mediators of inflammatory responses. The inhibition of 5-LO can be beneficial in treating various inflammatory and allergic diseases, including:
- Asthma
- Allergic Rhinitis
- Arthritis
The compound has been shown to have a significant inhibitory effect on leukotriene biosynthesis without inducing methaemoglobinemia at therapeutic doses, making it a promising candidate for anti-inflammatory therapies .
Antimicrobial Properties
Research has indicated that derivatives of indazolone compounds exhibit antimicrobial activities. In vitro studies have demonstrated that certain indazolone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents .
Antitumor Activity
Indazolones have also been explored for their antitumor properties. Specific derivatives have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. This activity is attributed to their ability to interfere with cellular signaling pathways involved in tumor growth .
Data Table: Summary of Biological Activities
| Activity | Mechanism | Potential Applications |
|---|---|---|
| 5-Lipoxygenase Inhibition | Inhibition of leukotriene synthesis | Asthma, Allergic Rhinitis, Arthritis |
| Antimicrobial Activity | Disruption of bacterial cell function | Treatment of bacterial infections |
| Antitumor Activity | Induction of apoptosis in cancer cells | Cancer therapy |
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of this compound in animal models. The results showed a significant reduction in inflammatory markers and symptoms associated with asthma and arthritis when treated with this compound. The findings support its potential as a therapeutic agent for inflammatory diseases .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial efficacy of indazolone derivatives against resistant bacterial strains. The study utilized standard disc diffusion methods to assess the minimum inhibitory concentration (MIC) against various pathogens, revealing that certain derivatives exhibited potent antibacterial activity comparable to conventional antibiotics .
Mechanism of Action
The mechanism of action of 2-Butyl-5-methyl-1H-indazol-3(2H)-one depends on its specific biological target. For example, if the compound exhibits anticancer activity, it may interact with cellular proteins involved in cell proliferation and apoptosis. The molecular targets and pathways involved can include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways.
DNA Interaction: The compound may intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Indazolone Derivatives
Key Observations:
Substituent Effects on Physical State : Bulky or polar groups (e.g., nitro, bromo) increase crystallinity and melting points, while alkyl chains (e.g., butyl) favor liquid/oil states at room temperature .
Synthetic Yields : Photochemical methods (74–74% yield for 2-butyl-5-methyl derivative) are comparable to classical methods (93–98% for nitro-substituted analogs) but operate under milder conditions .
Spectroscopic Trends : Electron-withdrawing groups (e.g., nitro, CF₃) deshield aromatic protons, shifting ¹H NMR signals downfield (δ >7.5), whereas electron-donating groups (e.g., OCH₃) shield adjacent protons .
Biological Activity
2-Butyl-5-methyl-1,2-dihydro-3H-indazol-3-one is a compound belonging to the indazolone class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of o-nitrobenzyl alcohol with n-butylamine under photochemical conditions. Recent studies have optimized this process, achieving yields of up to 74% using various light sources and solvents, such as phosphate-buffered saline (PBS) .
Antimicrobial Properties
Research has indicated that indazolone derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. The mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Notably, it has demonstrated cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound exhibits an IC50 value ranging from 2.43 to 14.65 μM, indicating its potency in inhibiting cancer cell proliferation .
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 2.43 - 7.84 |
| HepG2 | 4.98 - 14.65 |
The biological activity of indazolone derivatives is often attributed to their ability to interact with specific molecular targets within cells. For example, they may inhibit microtubule assembly, leading to apoptosis in cancer cells. This effect has been confirmed by studies showing enhanced caspase-3 activity and morphological changes indicative of apoptosis at concentrations as low as 1 μM .
Case Study 1: Antitumor Activity
In a study examining the effects of various indazolone derivatives on breast cancer cells, researchers found that this compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways. The compound's ability to disrupt microtubule dynamics was highlighted as a critical factor in its antitumor efficacy .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against both Gram-positive and Gram-negative bacteria. The results indicated that it effectively inhibited bacterial growth at low concentrations, supporting its potential as a therapeutic agent in treating infections caused by resistant strains .
Q & A
Q. What are the common synthetic routes for preparing 2-Butyl-5-methyl-1,2-dihydro-3H-indazol-3-one?
Methodological Answer: The synthesis of indazol-3-one derivatives typically involves Friedel-Crafts acylation followed by hydrazine-mediated cyclization. For example, in analogous compounds, 2-chloro-5-nitrobenzoic acid is converted to an acid chloride and subjected to Friedel-Crafts acylation with aromatic substrates (e.g., 1,2-dichlorobenzene). Subsequent heating with hydrazine hydrate in dimethylformamide (DMF) facilitates chlorine substitution and indazole ring closure . For the target compound, alkylation at the N1 position (butyl group) and methyl substitution at C5 may require optimized hydrazine ratios and temperature control during cyclization. Evidence also suggests that epoxide-opening reactions (e.g., using tert-butylamine) followed by ring closure with hydrazine can yield the 1,2-dihydro-3H-indazol-3-one scaffold .
Key Parameters for Synthesis Optimization:
| Step | Reagents/Conditions | Critical Variables |
|---|---|---|
| Acylation | SOCl₂, AlCl₃ | Reaction time, solvent purity |
| Cyclization | N₂H₄·H₂O, DMF | Temperature (80–120°C), stoichiometry |
| Reduction | Raney Ni, iPrOH | Catalyst activity, inert atmosphere |
Q. What spectroscopic and chromatographic methods are recommended for characterizing the indazol-3-one core?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming the indazolone structure. The C3 carbonyl group typically appears as a downfield signal (~170–180 ppm in ¹³C NMR). Protons adjacent to the butyl and methyl substituents (e.g., H5 and H2) exhibit distinct splitting patterns .
- Mass Spectrometry (HRMS): High-resolution mass spectrometry validates molecular weight and fragmentation pathways, especially for detecting intermediates during synthesis.
- X-ray Crystallography: Single-crystal analysis resolves stereochemical ambiguities, particularly if unexpected tautomers (e.g., 1H vs. 2H-indazole) form during synthesis .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the thermochemical and electronic properties of this compound?
Methodological Answer: DFT studies using hybrid functionals (e.g., B3LYP with 6-31G(d,p) basis sets) can calculate bond dissociation energies, ionization potentials, and electron affinity. For example, Becke’s exact-exchange functional (B3) achieved <2.4 kcal/mol deviation in thermochemical data for similar heterocycles . Key steps:
- Geometry Optimization: Minimize energy using gradient-corrected functionals.
- Frequency Analysis: Confirm absence of imaginary frequencies (stable minima).
- Solvent Effects: Incorporate polarizable continuum models (PCM) for aqueous or DMF environments.
Example DFT Output Table:
| Property | Calculated Value | Experimental Value | Deviation |
|---|---|---|---|
| ΔH°(atomization) | 850.3 kcal/mol | 852.1 kcal/mol | -1.8 kcal/mol |
| Ionization Potential | 8.7 eV | 8.5 eV | +0.2 eV |
Q. How can researchers resolve contradictions in biological activity data for indazol-3-one derivatives across studies?
Methodological Answer: Contradictions often arise from variability in assay conditions, purity, or tautomerism. A three-step approach is recommended:
- Reproducibility Checks: Standardize assay protocols (e.g., cell lines, incubation times) and validate compound purity via HPLC (>95%) .
- Tautomer Analysis: Use NMR titration or pH-dependent UV-Vis spectroscopy to identify dominant tautomers (e.g., 1H vs. 2H-indazole), which may exhibit divergent bioactivity .
- Longitudinal Studies: Adopt multi-wave panel designs (e.g., initial, 1-week, and 1-year follow-ups) to differentiate short-term efficacy vs. long-term toxicity, as seen in analogous pharmacological studies .
Q. What safety precautions are critical during the synthesis of this compound?
Methodological Answer:
- Hazard Mitigation: Use fume hoods for handling hydrazine hydrate (acute toxicity) and SOCl₂ (corrosive). Allergenicity risks, as noted for structurally related isothiazol-3-ones, necessitate PPE (gloves, goggles) .
- Waste Management: Neutralize acidic by-products (e.g., HCl from Friedel-Crafts) with sodium bicarbonate before disposal.
- Stability Testing: Assess shelf-life under varying temperatures and humidity to prevent decomposition into hazardous intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
